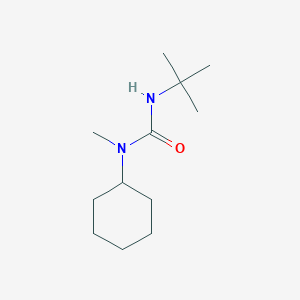![molecular formula C13H17NO B15075749 5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol typically involves the reduction of 3-quinuclidinone using a suitable reducing agent. One common method is the use of sodium borohydride (NaBH4) in methanol, which reduces the ketone group to a hydroxyl group, yielding 3-Quinuclidinol .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of 3-quinuclidinone. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures .
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-quinuclidinone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: 3-Quinuclidinone.
Reduction: Various reduced derivatives of 3-Quinuclidinol.
Substitution: Substituted quinuclidinol derivatives.
Aplicaciones Científicas De Investigación
5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of various complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Utilized in the development of pharmaceuticals, particularly antimuscarinic agents and anesthetics.
Industry: Acts as a catalyst in various organic reactions, such as the condensation of methyl vinyl ketone with aldehydes
Mecanismo De Acción
The mechanism of action of 5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets, such as muscarinic acetylcholine receptors. The compound binds to these receptors, inhibiting their activity and leading to various physiological effects. This interaction is crucial in its use as an antimuscarinic agent .
Comparación Con Compuestos Similares
Similar Compounds
3-Quinuclidinone: The oxidized form of 3-Quinuclidinol.
3-Hydroxyquinuclidine: Another name for 3-Quinuclidinol.
2-Azabicyclo[3.2.1]octane: A similar bicyclic compound with different structural features
Uniqueness
5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol is unique due to its specific structure, which allows it to interact with muscarinic receptors effectively. This makes it a valuable compound in the development of pharmaceuticals and in various research applications .
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
5-phenyl-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C13H17NO/c15-13-9-14-7-6-11(13)12(8-14)10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2 |
Clave InChI |
RBDNCVMVYPEQHO-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC(C1C(C2)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


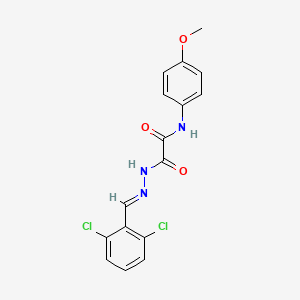
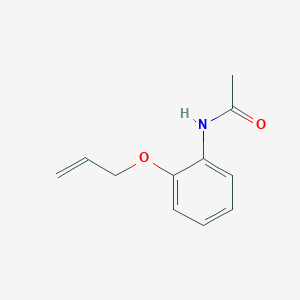
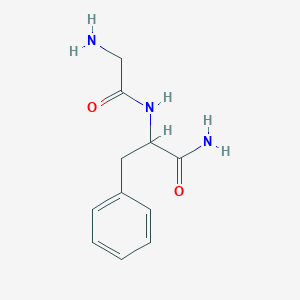

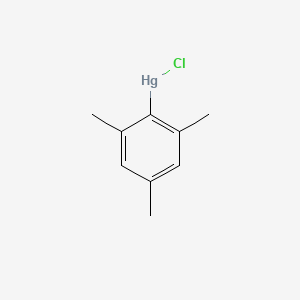
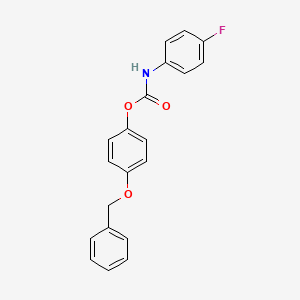
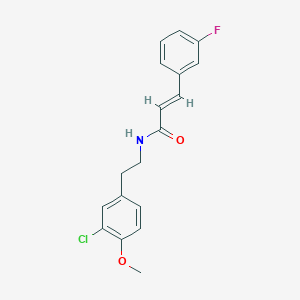

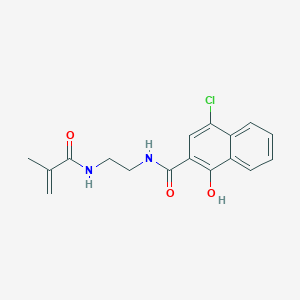
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)
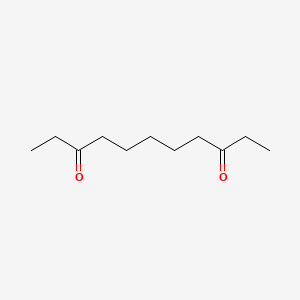
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
